Defined N-Terminal Sequence Homology: Serracin-P 43 kDa vs. Phage Tail Sheath Proteins
The Serracin-P 43 kDa subunit exhibits a unique N-terminal amino acid sequence (DYHHGVRVL) that shows high homology to the major tail sheath proteins of the Fels-2 prophage of Salmonella enterica, coliphages P2 and 168, the φCTX prophage of Pseudomonas aeruginosa, and a prophage of Yersinia pestis, distinguishing it from other HMW bacteriocins like pyocin R which share homology with T-even coliphage tails [1]. This sequence-level differentiation confirms its distinct evolutionary lineage and is critical for studies requiring precise molecular identification.
| Evidence Dimension | N-terminal amino acid sequence homology |
|---|---|
| Target Compound Data | DYHHGVRVL; homology to Fels-2 prophage of S. enterica, coliphages P2/168, φCTX prophage of P. aeruginosa, and prophage of Y. pestis |
| Comparator Or Baseline | Pyocin R: homology to T-even coliphage tail sheath; Pyocin F: homology to lambda phage tail |
| Quantified Difference | Serracin-P 43 kDa subunit shares a specific prophage lineage distinct from the T-even (Myoviridae) lineage of pyocin R and the lambda (Siphoviridae) lineage of pyocin F. |
| Conditions | N-terminal Edman degradation and sequence alignment analysis |
Why This Matters
This sequence specificity is essential for researchers requiring a defined, well-characterized PTLB subunit for molecular cloning, protein engineering, or evolutionary studies, and ensures procurement of a product with verified identity.
- [1] Jabrane A, Sabri A, Compère P, Jacques P, Vandenberghe I, Van Beeumen J, Thonart P. Characterization of serracin P, a phage-tail-like bacteriocin, and its activity against Erwinia amylovora, the fire blight pathogen. Appl Environ Microbiol. 2002;68(11):5704-5710. doi:10.1128/AEM.68.11.5704-5710.2002 View Source
